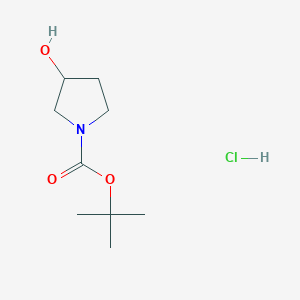![molecular formula C15H15N3 B13643071 (R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine](/img/structure/B13643071.png)
(R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine is a chiral compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with a halogenated phenyl derivative to form the intermediate compound.
Chiral Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or amides.
Reduction: Reduction reactions can be performed on the benzimidazole ring or the phenyl group to introduce additional functional groups.
Substitution: The phenyl and benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows it to interact with proteins, which can be explored for therapeutic applications.
Medicine
Drug Development: The compound’s potential as a pharmacophore makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays due to its binding properties.
Industry
Material Science: The compound’s unique structure can be utilized in the development of new materials with specific properties.
Chemical Manufacturing: It can be employed in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which ®-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or proteins. The benzimidazole moiety is known for its ability to bind to various biological targets, while the chiral ethanamine group can enhance specificity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine: The racemic mixture, which contains both enantiomers.
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Uniqueness
®-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine is unique due to its chiral nature and specific substitution pattern, which can result in distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-[4-(benzimidazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C15H15N3/c1-11(16)12-6-8-13(9-7-12)18-10-17-14-4-2-3-5-15(14)18/h2-11H,16H2,1H3 |
InChI Key |
JWKQQHRYFAEGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)



![4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13643023.png)








